![molecular formula C18H19N3O B2452323 (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone CAS No. 2320146-31-2](/img/structure/B2452323.png)
(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone, also known as CPQM, is a novel compound that has gained significant attention in the field of medicinal chemistry. CPQM is a potent and selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6), which is a key regulator of cell cycle progression. The compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone acts as a selective inhibitor of CDK4/6, which are key regulators of cell cycle progression. CDK4/6 inhibitors block the phosphorylation of retinoblastoma protein (Rb), which is a tumor suppressor protein that controls cell cycle progression. By inhibiting CDK4/6, (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone induces cell cycle arrest and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone has been shown to have potent antitumor activity in preclinical models, with minimal toxicity to normal cells. The compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone is a potent and selective inhibitor of CDK4/6, making it a valuable tool for studying the role of CDK4/6 in cancer biology. However, the compound is not yet approved for clinical use, and further studies are needed to evaluate its safety and efficacy in humans.
Orientations Futures
For research on (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone include evaluating its safety and efficacy in clinical trials, identifying biomarkers that can predict response to the compound, and developing strategies to overcome resistance to CDK4/6 inhibitors. Additionally, (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone may have potential applications in other disease areas, such as neurodegenerative disorders and viral infections. Further research is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone involves the reaction of quinoxaline-6-carboxylic acid with cyclobutylidene-piperidin-1-ylamine in the presence of a coupling reagent. The reaction yields (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone as a white powder with high purity and yield.
Applications De Recherche Scientifique
(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown potent antitumor activity in various cancer cell lines, including breast, lung, and pancreatic cancer. (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(15-4-5-16-17(12-15)20-9-8-19-16)21-10-6-14(7-11-21)13-2-1-3-13/h4-5,8-9,12H,1-3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURNXNVPRSXSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Cyclobutylidenepiperidine-1-carbonyl)quinoxaline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.